Cas no 24767-67-7 (3-Chloro-1-phenylbutan-2-one)

3-Chloro-1-phenylbutan-2-one 化学的及び物理的性質
名前と識別子
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- 3-chloro-1-phenylbutan-2-one
- 1-phenyl-3-chlorobutan-2-one
- 3-Chloro-1-phenylbutan-2-one
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- インチ: 1S/C10H11ClO/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
- InChIKey: KZYJDRDACPTHPU-UHFFFAOYSA-N
- SMILES: ClC(C)C(CC1C=CC=CC=1)=O
計算された属性
- 精确分子量: 182.0498427g/mol
- 同位素质量: 182.0498427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 150
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 17.1
3-Chloro-1-phenylbutan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-45519-2.5g |
3-chloro-1-phenylbutan-2-one |
24767-67-7 | 90% | 2.5g |
$1454.0 | 2023-02-10 | |
1PlusChem | 1P019W1A-5g |
3-chloro-1-phenylbutan-2-one |
24767-67-7 | 90% | 5g |
$2722.00 | 2024-05-21 | |
Aaron | AR019W9M-1g |
3-chloro-1-phenylbutan-2-one |
24767-67-7 | 90% | 1g |
$1047.00 | 2025-02-14 | |
Enamine | EN300-45519-0.1g |
3-chloro-1-phenylbutan-2-one |
24767-67-7 | 90% | 0.1g |
$257.0 | 2023-02-10 | |
Enamine | EN300-45519-0.5g |
3-chloro-1-phenylbutan-2-one |
24767-67-7 | 90% | 0.5g |
$579.0 | 2023-02-10 | |
Enamine | EN300-45519-5.0g |
3-chloro-1-phenylbutan-2-one |
24767-67-7 | 90% | 5.0g |
$2152.0 | 2023-02-10 | |
Enamine | EN300-45519-10.0g |
3-chloro-1-phenylbutan-2-one |
24767-67-7 | 90% | 10.0g |
$3191.0 | 2023-02-10 | |
Enamine | EN300-45519-0.05g |
3-chloro-1-phenylbutan-2-one |
24767-67-7 | 90% | 0.05g |
$173.0 | 2023-02-10 | |
Enamine | EN300-45519-0.25g |
3-chloro-1-phenylbutan-2-one |
24767-67-7 | 90% | 0.25g |
$367.0 | 2023-02-10 | |
Enamine | EN300-45519-1.0g |
3-chloro-1-phenylbutan-2-one |
24767-67-7 | 90% | 1.0g |
$743.0 | 2023-02-10 |
3-Chloro-1-phenylbutan-2-one 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
3-Chloro-1-phenylbutan-2-oneに関する追加情報
3-Chloro-1-phenylbutan-2-one (CAS 24767-67-7): Properties, Applications, and Market Insights
3-Chloro-1-phenylbutan-2-one (CAS 24767-67-7) is an organic compound belonging to the class of chlorinated ketones. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceutical intermediates, agrochemical synthesis, and specialty chemicals. With the increasing demand for high-purity chemical intermediates, 3-Chloro-1-phenylbutan-2-one has become a subject of interest for researchers and industrial chemists alike.
The molecular structure of 3-Chloro-1-phenylbutan-2-one consists of a phenyl group attached to a butanone backbone with a chlorine substituent at the third carbon. This unique arrangement contributes to its reactivity, making it a valuable building block in organic synthesis. Recent studies highlight its role in the development of novel bioactive compounds, particularly in the field of medicinal chemistry.
One of the most searched questions regarding CAS 24767-67-7 is: "What are the key synthetic routes for 3-Chloro-1-phenylbutan-2-one?" Industrial production typically involves the chlorination of 1-phenylbutan-2-one under controlled conditions. Alternative methods include Friedel-Crafts acylation followed by halogenation, which offers higher yields for specific applications. Researchers are also exploring green chemistry approaches to optimize the synthesis process, aligning with the global push for sustainable chemical manufacturing.
In terms of physical properties, 3-Chloro-1-phenylbutan-2-one appears as a colorless to pale yellow liquid with a characteristic ketonic odor. It has a molecular weight of 182.64 g/mol and a boiling point ranging between 230-235°C at atmospheric pressure. The compound demonstrates moderate solubility in organic solvents like ethanol, ether, and acetone, while being practically insoluble in water. These properties make it suitable for various organic synthesis applications where controlled reactivity is required.
The applications of 3-Chloro-1-phenylbutan-2-one span multiple industries. In pharmaceuticals, it serves as a precursor for chiral building blocks used in asymmetric synthesis. The agrochemical sector utilizes this compound in the development of crop protection agents, particularly those targeting fungal pathogens. Recent patent literature reveals innovative uses in material science, where derivatives of CAS 24767-67-7 contribute to advanced polymer formulations with enhanced thermal stability.
Market analysis indicates growing demand for 3-Chloro-1-phenylbutan-2-one across Asia-Pacific regions, driven by expanding pharmaceutical and agrochemical industries. Quality specifications typically require purity levels above 98%, with stringent controls on by-products and impurities. Current research trends focus on developing cost-effective production methods while maintaining high purity standards, addressing another frequently searched topic: "How to improve the yield of 3-Chloro-1-phenylbutan-2-one synthesis?"
Storage and handling recommendations for 3-Chloro-1-phenylbutan-2-one emphasize protection from moisture and extreme temperatures. The compound should be stored in tightly sealed containers under inert atmosphere when not in use. Industrial users often inquire about compatibility with common construction materials, with stainless steel and glass being preferred for long-term storage solutions.
From an environmental perspective, 3-Chloro-1-phenylbutan-2-one requires proper disposal methods to prevent ecosystem contamination. Recent advancements in waste treatment technologies have improved the degradation efficiency of similar chlorinated compounds, a topic of increasing importance in chemical industry forums. Regulatory compliance varies by region, with most jurisdictions requiring proper labeling and documentation for transportation.
Future prospects for CAS 24767-67-7 appear promising, particularly in specialized applications requiring high-purity intermediates. The compound's versatility in forming various derivatives continues to attract research interest, especially in developing targeted drug delivery systems and advanced material coatings. As synthetic methodologies evolve, 3-Chloro-1-phenylbutan-2-one is expected to maintain its relevance in fine chemical synthesis for years to come.
For researchers and industrial users seeking detailed technical information, current literature provides comprehensive data on spectroscopic characterization of 3-Chloro-1-phenylbutan-2-one, including NMR, IR, and mass spectra profiles. These analytical tools are essential for quality control and compound identification in complex synthetic pathways. The continued exploration of this compound's potential underscores its importance in modern organic chemistry applications.
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